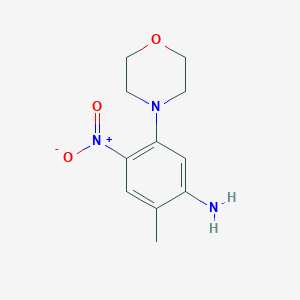

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-morpholin-4-yl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDOQMNPRYXGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387684 | |

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329694-36-2 | |

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, mechanism, and practical considerations for producing this valuable chemical intermediate. The guide elucidates a two-step synthetic strategy, commencing with the regioselective nitration of 5-chloro-2-methylaniline to form a key halo-nitroaromatic intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. The narrative emphasizes the mechanistic rationale behind each step, providing field-proven insights into experimental design and execution. All protocols are presented as self-validating systems, supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is an aromatic amine derivative incorporating a morpholine moiety, a common heterocycle in medicinal chemistry known for improving the pharmacokinetic properties of drug candidates.[1] The molecule's structure, featuring nitro, amino, and methyl groups, makes it a versatile building block for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2][3]

The synthesis of this target molecule is not explicitly detailed in a single publication. Therefore, this guide proposes a logical and highly efficient two-step approach grounded in fundamental principles of organic chemistry. The strategy hinges on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry.[4][5]

The core of our strategy is as follows:

-

Synthesis of a Key Intermediate: The first step involves the synthesis of 5-chloro-2-methyl-4-nitroaniline . This precursor is designed to have a suitable leaving group (chlorine) positioned for activation by a strong electron-withdrawing group (nitro).

-

Nucleophilic Aromatic Substitution (SNAr): The intermediate is then reacted with morpholine. The nitro group, positioned ortho to the chlorine atom, powerfully activates the aromatic ring for nucleophilic attack, enabling the displacement of the chloride leaving group by morpholine to yield the final product.[6]

This pathway is selected for its reliability, high potential yields, and the commercial availability of the initial starting materials.

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

Figure 1: High-level overview of the two-step synthesis.

Part I: Synthesis of the Key Intermediate: 5-Chloro-2-methyl-4-nitroaniline

The successful execution of the subsequent SNAr reaction is entirely dependent on the correct placement of the nitro group on the aromatic ring. The goal is to synthesize 5-chloro-2-methyl-4-nitroaniline from 5-chloro-2-methylaniline. This requires a regioselective electrophilic aromatic substitution (nitration) reaction.

The directing effects of the substituents on the starting aniline ring govern the position of the incoming nitro group:

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

Methyl Group (-CH₃): A moderately activating group and an ortho, para-director.

-

Chloro Group (-Cl): A deactivating group but an ortho, para-director.

The position para to the strongly activating amino group (C4) is the most electronically enriched and sterically accessible site. Therefore, nitration is expected to proceed with high regioselectivity to place the nitro group at the C4 position, yielding the desired intermediate. To prevent oxidation of the aniline and the formation of unwanted byproducts, the amino group is often temporarily protected, typically as an acetamide, before nitration.

This protocol is adapted from standard procedures for the nitration of substituted anilines.[7][8]

Step 1A: Protection of the Amino Group (Acetylation)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-methylaniline (14.16 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the stirred solution.

-

Heat the mixture to reflux (approximately 118 °C) for 45 minutes.

-

Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of ice-cold water while stirring.

-

Collect the white precipitate of N-(5-chloro-2-methylphenyl)acetamide by vacuum filtration and wash with cold water. Dry the product in a vacuum oven.

Step 1B: Nitration

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(5-chloro-2-methylphenyl)acetamide (18.36 g, 0.1 mol).

-

Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (75 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.11 mol) to concentrated sulfuric acid (25 mL) in a separate flask, keeping it cool in an ice bath.

-

Add the nitrating mixture dropwise to the acetamide solution over 1 hour, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5 °C.

-

Carefully pour the reaction mixture onto 500 g of crushed ice. The nitrated acetamide will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 1C: Deprotection (Hydrolysis)

-

Transfer the crude N-(5-chloro-2-methyl-4-nitrophenyl)acetamide to a 500 mL round-bottom flask.

-

Add a mixture of ethanol (150 mL) and concentrated hydrochloric acid (75 mL).

-

Heat the mixture to reflux for 3-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the solution and pour it into 500 mL of cold water.

-

Neutralize the solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the free amine.

-

Collect the yellow solid of 5-chloro-2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Part II: Synthesis of this compound

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 reactions at aliphatic centers.[4][9]

The key requirements for this reaction are met by our system:

-

An Activated Aromatic Ring: The benzene ring is rendered electron-deficient by the powerful electron-withdrawing nitro group (-NO₂).

-

A Good Leaving Group: The chloride ion (Cl⁻) is a competent leaving group.

-

Favorable Substituent Positioning: Crucially, the nitro group is positioned ortho to the chlorine atom. This allows it to stabilize the intermediate formed during the reaction through resonance.

The reaction is initiated by the attack of the nucleophile (the nitrogen atom of morpholine) on the carbon atom bearing the chlorine. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The negative charge of this complex is delocalized onto the nitro group, providing significant stabilization that lowers the activation energy of the reaction. In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product.

Figure 2: The addition-elimination mechanism of the SNAr reaction.

This protocol is based on general procedures for SNAr reactions involving anilines and cyclic amines.[10]

-

To a 100 mL round-bottom flask, add 5-chloro-2-methyl-4-nitroaniline (9.33 g, 0.05 mol), morpholine (13.1 mL, 0.15 mol, 3 equivalents), and dimethyl sulfoxide (DMSO) (50 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the dark reaction mixture into 400 mL of vigorously stirred ice-cold water. A bright yellow or orange solid will precipitate.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid product extensively with water to remove residual DMSO and morpholine hydrochloride.

-

Purify the crude product by recrystallization from an ethanol-water mixture to yield this compound as a crystalline solid.

-

Dry the final product in a vacuum oven at 50-60 °C.

Quantitative Data and Characterization

| Parameter | 5-Chloro-2-methylaniline | 5-Chloro-2-methyl-4-nitroaniline | Morpholine | Final Product |

| Molar Mass ( g/mol ) | 141.59 | 186.59 | 87.12 | 237.26[2] |

| Moles Used (mol) | 0.1 (Starting) | 0.05 (Intermediate) | 0.15 | - |

| Mass Used (g) | 14.16 | 9.33 | 13.07 | - |

| Volume Used (mL) | ~12.1 | - | 13.1 | - |

| Equivalents | 1.0 | 1.0 | 3.0 | - |

| Theoretical Yield (g) | - | - | - | 11.86 |

| Expected Yield (%) | - | - | - | 85-95% |

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the amine protons, and two distinct signals for the morpholine ring protons (those adjacent to nitrogen and those adjacent to oxygen).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the 11 unique carbon atoms in the molecule's structure.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (237.26 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, asymmetric and symmetric stretching of the nitro group (-NO₂), and C-O-C stretching of the morpholine ether linkage.

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available.

Conclusion

This guide has detailed a logical, robust, and high-yielding two-step synthetic route for this compound. The strategy leverages a regioselective nitration to prepare a key halo-aromatic intermediate, which is then subjected to a well-understood nucleophilic aromatic substitution with morpholine. By explaining the causality behind the experimental choices and grounding the protocols in established chemical principles, this document provides researchers with a reliable framework for the successful synthesis of this valuable chemical compound. The provided methodologies are designed to be self-validating and can be adapted for various scales of production.

References

- NCI/CADD Group. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

-

Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from Taylor & Francis Online. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from Chemistry LibreTexts. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from PrepChem. [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from NIH National Library of Medicine. [Link]

- Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.

-

YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from pharmachemin.com. [Link]

-

PrepChem. (n.d.). Preparation of 4-nitroaniline. Retrieved from PrepChem. [Link]

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 8. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines the structural features of a nitroaniline scaffold with a morpholine moiety. This guide elucidates its core chemical and physical properties, proposes a robust synthetic pathway, and explores its potential applications as a versatile building block in the rational design of novel therapeutic agents. The integration of the morpholine ring, a well-established "privileged" structure in medicinal chemistry, is particularly noteworthy for its potential to confer advantageous pharmacokinetic and pharmacodynamic properties.[1][2]

Molecular Overview and Physicochemical Properties

This compound is an aromatic amine derivative. Its structure is characterized by a central benzene ring substituted with four key functional groups: an amino group (-NH₂), a methyl group (-CH₃), a nitro group (-NO₂), and a morpholine ring. This combination of functionalities dictates its chemical reactivity and its potential for biological activity.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₅N₃O₃[3]

-

Molecular Weight: 237.26 g/mol [3]

-

CAS Number: 329694-36-2

-

SMILES: Cc1cc(c(cc1N)N1CCOCC1)=O[3]

Physicochemical Data Summary

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety, in particular, is often incorporated into drug candidates to modulate these properties.[4] It can enhance aqueous solubility and improve brain permeability due to the weak basicity of its nitrogen atom and the hydrogen bond accepting capability of its oxygen atom.[4]

| Property | Value | Source |

| Molecular Weight | 237.26 g/mol | Chemdiv[3] |

| logP (Octanol/Water) | 1.3253 | Chemdiv[3] |

| logD (pH 7.4) | 1.3253 | Chemdiv[3] |

| Aqueous Solubility (logSw) | -1.7673 | Chemdiv[3] |

| Hydrogen Bond Acceptors | 5 | Chemdiv[3] |

| Hydrogen Bond Donors | 2 | Chemdiv[3] |

| Boiling Point (Predicted) | 478.2 ± 45.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 3.31 ± 0.40 | ChemicalBook[5] |

Synthesis and Characterization

Rationale for Synthetic Strategy

The most direct approach involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a highly activated aromatic ring where electron-withdrawing groups (like the nitro group) stabilize the intermediate Meisenheimer complex, facilitating the displacement of a leaving group by a nucleophile. A plausible precursor would be a di-substituted nitrotoluene bearing a suitable leaving group, such as a halogen, ortho to the nitro group. Morpholine can then act as the nucleophile. The use of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often employed to facilitate such reactions, yielding excellent results at moderate temperatures.[6][7]

Representative Synthetic Protocol

This protocol is adapted from general methods for the synthesis of N-substituted nitroanilines.[7]

Reaction: 1-Amino-2-chloro-5-methyl-4-nitrobenzene + Morpholine → this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting material, 1-amino-2-chloro-5-methyl-4-nitrobenzene (1.0 eq), and morpholine (1.1 eq).

-

Solvent and Base Addition: Add a suitable solvent such as acetonitrile or DMF. To this mixture, add DBU (1.1 eq) as the non-nucleophilic base.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, cool the mixture to room temperature and partition it between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with water and brine to remove the DBU salt and other aqueous-soluble impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Proposed Characterization Workflow

A self-validating workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Post-synthesis workflow for purification and analysis.

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons (a broad singlet), the methyl group (a singlet around 2.2 ppm), and two multiplets for the morpholine ring protons (typically around 2.8-3.0 ppm and 3.7-3.9 ppm). The aromatic protons will exhibit splitting patterns influenced by their neighbors.

-

¹³C NMR: The spectrum will display 11 unique carbon signals. Key signals would include the methyl carbon (~18-20 ppm), the morpholine carbons (~50 ppm and ~67 ppm), and the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (~1115 cm⁻¹).

Role in Medicinal Chemistry and Drug Development

The true value of this compound for researchers lies in its potential as a scaffold for creating libraries of new chemical entities. The structure combines a versatile core with a pharmacologically advantageous moiety.

The Nitroaniline Core: A Versatile Scaffold

Substituted nitroanilines are crucial intermediates in the synthesis of dyes, pigments, and, importantly, pharmaceuticals.[8][9] The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modification. The parent compound, 2-methyl-5-nitroaniline, is noted for its utility in exploring structure-activity relationships (SAR) for novel antimicrobial and antiproliferative drug candidates.[10]

The Morpholine Moiety: A "Privileged" Pharmacophore

Morpholine is a heterocyclic motif frequently found in approved drugs and experimental bioactive molecules.[1][11] Its inclusion is a deliberate strategy in drug design for several reasons:

-

Improved Pharmacokinetics: It often confers desirable drug-like properties, such as enhanced aqueous solubility and metabolic stability.[1][2]

-

Increased Potency: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions, improving binding affinity to biological targets like kinases.[4][12]

-

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block, making its incorporation synthetically facile.[1]

Logical Framework for Drug Discovery

The combination of the nitroaniline core with the morpholine group creates a logical framework for developing new therapeutic agents.

Caption: Drug discovery potential of the title compound.

Potential Therapeutic Applications

Based on the known activities of related compounds, derivatives of this compound are promising candidates for:

-

Anticancer Agents: The morpholine ring is a key component in many kinase inhibitors, and quinoline derivatives containing a morpholine moiety have demonstrated potent activity against cancer cell lines.[4][13]

-

Antimicrobial Agents: The 2-methyl-5-nitroaniline core has been used to generate derivatives with significant antibacterial and antifungal properties.[10][14]

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach to handling is required, assuming it possesses hazards similar to its parent nitroaniline structures.

Hazard Assessment

Parent compounds like 2-methyl-5-nitroaniline and other nitroanilines are classified as hazardous.[15][16]

-

Toxicity: They are considered toxic if swallowed, in contact with skin, or if inhaled.[15][16]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[16]

-

Irritation: Can cause skin and serious eye irritation.[17]

-

Carcinogenicity: 2-Methyl-5-nitroaniline is suspected of causing cancer.[15]

Recommended Handling Procedures

All manipulations of this compound should be performed by trained personnel in a controlled laboratory setting.

-

Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

For handling larger quantities or when generating dust, respiratory protection may be necessary.

-

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17] Store locked up.[15][16]

Environmental Fate

Related nitroaniline compounds are classified as harmful or toxic to aquatic life with long-lasting effects.[16][17][18] Therefore, the compound should not be allowed to enter drains or waterways. All waste must be disposed of in accordance with local, regional, and national regulations.

Conclusion

This compound represents a molecule of considerable strategic value for chemical and pharmaceutical research. It combines a synthetically versatile nitroaniline core with the pharmacologically beneficial morpholine moiety. Its physicochemical properties make it an attractive starting point for the development of compound libraries aimed at discovering new therapeutics, particularly in the fields of oncology and infectious diseases. While it should be handled with significant caution due to the presumed toxicity of its chemical class, its potential as a molecular building block makes it a compelling subject for further investigation.

References

-

Ballell, L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

-

Taylor & Francis Online. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. Available from: [Link]

-

Taylor & Francis Online. (2006). Full article: An Improved Synthesis of N-Substituted-2-nitroanilines. Available from: [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

-

Costantino, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

-

E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

- Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

PubChem. 2-Methyl-5-Nitroaniline. Available from: [Link]

-

PubChem. 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. Available from: [Link]

-

CPAchem. (2025). Safety data sheet - 2-Methyl-4-nitroaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Structure-Activity: 2-Methyl-5-nitroaniline Derivatives in Drug Discovery. Available from: [Link]

-

SpectraBase. 2-Methyl-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

-

ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. Available from: [Link]

-

Stenutz. 2-methyl-4-nitroaniline. Available from: [Link]

-

SpectraBase. 2-Methyl-5-nitro-aniline - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

MDPI. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available from: [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Available from: [Link]

-

SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. Available from: [Link]

-

MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-METHYL-5-MORPHOLIN-4-YL-4-NITRO-PHENYLAMINE | 329694-36-2 [amp.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. lgcstandards.com [lgcstandards.com]

- 18. cpachem.com [cpachem.com]

An In-depth Technical Guide to 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline and its Precursor

This technical guide is designed for researchers, scientists, and professionals in drug development. It addresses the chemical identity, synthesis, and potential applications of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Due to the limited public information and the absence of a registered CAS number for this specific molecule, this guide provides a comprehensive analysis of its likely precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8), and proposes a scientifically grounded synthetic pathway to the target compound.

Executive Summary: Navigating the Synthesis of a Niche Derivative

The compound this compound is a specialized derivative for which a specific CAS number is not readily found in major chemical databases. This suggests its status as a novel or less-common research chemical. However, its structure strongly points to a synthetic route originating from the well-characterized and commercially available intermediate, 2-Methyl-5-nitroaniline .

This guide, therefore, serves a dual purpose. Firstly, it provides a thorough technical overview of 2-Methyl-5-nitroaniline (CAS: 99-55-8), covering its physicochemical properties, established synthesis protocols, and primary applications, particularly in the synthesis of azo dyes. Secondly, it outlines a proposed, expert-derived synthetic protocol for the target molecule, this compound, leveraging the known chemistry of its precursors. This approach provides researchers with the foundational knowledge and a practical workflow to access this niche compound for further investigation.

The Foundational Intermediate: 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or Fast Scarlet G Base, is a key intermediate in the chemical industry.[1] Its utility stems from the reactive amino group, which can be readily diazotized, and the influence of the methyl and nitro groups on the aromatic ring's electronics.[2]

Chemical Identity and Properties

Below is a summary of the key physicochemical and spectroscopic properties of 2-Methyl-5-nitroaniline.

| Property | Value | Source(s) |

| CAS Number | 99-55-8 | [3][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4][6] |

| Molecular Weight | 152.15 g/mol | [4][6] |

| Appearance | Yellow to orange-brown crystalline solid/powder | [7][8] |

| Melting Point | 103-106 °C | [9][10] |

| Solubility | Insoluble in water; soluble in dilute HCl | [6][8] |

| IUPAC Name | 2-methyl-5-nitroaniline | [6] |

| Synonyms | 5-Nitro-o-toluidine, 2-Amino-4-nitrotoluene, Fast Scarlet G Base | [3][5] |

Synthesis of 2-Methyl-5-nitroaniline

The most common and industrially significant method for synthesizing 2-Methyl-5-nitroaniline is the nitration of 2-methylaniline (o-toluidine).[2][11] This electrophilic aromatic substitution reaction requires careful control of temperature to ensure the desired regioselectivity.[12]

Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

-

Preparation of the Amine Salt Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3.9 mL of concentrated sulfuric acid.

-

Cool the flask in an ice/salt bath to -10 °C.

-

Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C. This forms the o-toluidinium sulfate salt.

-

-

Preparation of the Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid.

-

Cool this mixture in an ice bath.

-

-

Nitration:

-

Slowly add the cold nitrating mixture dropwise to the stirred amine salt solution over 2 hours.

-

Crucially, maintain the reaction temperature between -10 °C and 10 °C throughout the addition to control the exothermic reaction and prevent the formation of unwanted isomers.

-

-

Work-up and Isolation:

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Slowly basify the mixture with a sodium hydroxide solution until an orange precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

The product can be further purified by recrystallization.

-

Proposed Synthesis of this compound

There is no readily available, published protocol for the synthesis of this compound. However, based on fundamental principles of organic chemistry, a plausible and efficient synthetic route can be designed. The proposed synthesis involves a nucleophilic aromatic substitution (SNAAr) reaction.

The core concept is to introduce a halogen at the 4-position of the aniline ring, which can then be displaced by morpholine. The nitro group at the 5-position and the methyl group at the 2-position will influence the reactivity and regioselectivity of this transformation.

Caption: Proposed synthesis of the target molecule via halogenation and SNAAr.

Applications and Research Relevance

2-Methyl-5-nitroaniline in Azo Dye Synthesis

The primary industrial application of 2-Methyl-5-nitroaniline is as a precursor for a wide array of azo dyes, spanning red, orange, and brown hues.[1][2] The synthesis involves a two-step process:

-

Diazotization: The primary amino group of 2-Methyl-5-nitroaniline is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[1]

-

Azo Coupling: The diazonium salt then acts as an electrophile, reacting with a coupling component (an electron-rich aromatic compound like a phenol or another aniline) to form the stable azo compound (R-N=N-R'), which constitutes the dye molecule.[1]

A detailed protocol for the synthesis of an azo dye using 2-Methyl-5-nitroaniline can be found in the literature.[1]

Potential Applications in Drug Discovery

While the primary use of 2-Methyl-5-nitroaniline is in the dye industry, its derivatives have been explored for their biological activities. Nitroaromatic compounds are scaffolds of interest in medicinal chemistry, and derivatives of 2-Methyl-5-nitroaniline have been synthesized and investigated for their antimicrobial and antiproliferative activities.[13] The introduction of a morpholine moiety, as in the target compound this compound, is a common strategy in drug design to improve pharmacokinetic properties such as solubility and metabolic stability.

Pricing and Availability of 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline is a readily available chemical intermediate from a variety of suppliers. Pricing can vary based on purity and quantity.

| Supplier | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich | 98% | - | $68.80 |

| Thermo Scientific | 98+% | 500 g | $154.65 (Online Exclusive: $172.00) |

| IndiaMART | Powder | 25 Kg | |

| ChemicalBook | 99% | 1 KG | ~$10.00 |

| Carl ROTH | - | 100 g | €321.45 |

Note: Prices are indicative and subject to change. Please refer to the respective supplier websites for current pricing and availability.

Conclusion

While this compound is not a cataloged compound with a designated CAS number, this guide provides a clear and scientifically sound pathway for its synthesis. By leveraging the well-established chemistry of its precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8), researchers are equipped with the necessary information to produce this novel derivative for further study. The comprehensive data on the synthesis, properties, and applications of 2-Methyl-5-nitroaniline serves as a solid foundation for any research and development endeavors involving this class of compounds.

References

- Jay Finechem. (n.d.). 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base.

- ChemicalBook. (2023). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

- BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline.

- Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 98%.

- Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 95%.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate.

- BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.

- Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-nitroaniline.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-nitroaniline.

- ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.

- ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline manufacturers and suppliers.

- BenchChem. (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.

- Journal of the University of Chemical Technology and Metallurgy. (2011). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. 46(3), 277-282.

- Guidechem. (n.d.). What are the applications and storage conditions of 2-Methyl-5-nitroaniline?.

- ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline.

- Thermo Fisher Scientific. (n.d.). 2-Methyl-5-nitroaniline, 98+%. Retrieved from the Thermo Fisher Scientific website.

- Simson Pharma Limited. (n.d.). 2-Methyl-5-nitroaniline | CAS No- 99-55-8.

- IndiaMART. (n.d.). 25 Kg 2-Methyl 5-Nitroaniline, Powder.

- Chemsrc. (n.d.). 2-Methyl-5-nitroaniline Price.

- Corey Organics. (n.d.). 2-Methyl-5-nitro aniline manufacturers.

- University of California, Riverside. (n.d.). The Synthesis of Azo Dyes.

- Carl ROTH. (n.d.). 2-Methyl-5-nitroaniline.

- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.

- BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.

- PubChem. (n.d.). 2-Methyl-5-nitroaniline.

- Chandan Intermediates & Chemicals Pvt Ltd. (n.d.). 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-5-nitroaniline. Retrieved from the Thermo Fisher Scientific website.

- Chemdiv. (n.d.). Compound this compound.

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 3(1), 313-319.

- ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]

- 4. 2-甲基-5-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 9. 2-Methyl-5-nitroaniline 95 99-55-8 [sigmaaldrich.com]

- 10. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Blueprint for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline: A Predictive and Comparative Technical Guide

Abstract

Introduction and Molecular Structure Overview

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline presents a fascinating molecular architecture, combining the electron-donating properties of an amino and a morpholino group with the strong electron-withdrawing nature of a nitro group, all substituted on a toluene backbone. This "push-pull" electronic arrangement suggests potential for interesting photophysical properties and biological activities. The lack of published experimental spectra necessitates a predictive approach, a common challenge in the early stages of novel compound research.

This guide deconstructs the molecule into its primary constituents to forecast its spectroscopic behavior:

-

The Aromatic Core: A 2-methyl-5-nitroaniline system.

-

The N-Substituent: A morpholine ring attached at the 5-position of the aniline ring.

By understanding the individual spectroscopic signatures of these fragments, we can project a comprehensive spectral profile for the target molecule with a high degree of confidence.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the spectra of our chosen analogues, we can predict the ¹H and ¹³C NMR spectra for the target compound.

Foundational Data from Analogous Structures

The following tables summarize the reported experimental NMR data for key structural fragments.

Table 1: Experimental NMR Data for 2-Methyl-5-nitroaniline [1][2]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.52 (dd, J=8.1 Hz) | Ar-H |

| 3.71 (br s) | -NH₂ |

| 2.22 (s) | -CH₃ |

Table 2: Experimental NMR Data for N-Phenylmorpholine [3][4][5]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.27 (dd) | Ar-H (ortho) |

| 6.80-7.05 (m) | Ar-H (meta, para) |

| 3.86 (t) | -O-CH₂- |

| 3.16 (t) | -N-CH₂- |

Predicted ¹H NMR Spectrum for this compound

The predicted ¹H NMR spectrum will be a composite of the features observed in the analogues, with shifts influenced by the specific electronic environment.

-

Aromatic Protons: We expect two singlets in the aromatic region. The proton at C-3 (ortho to the methyl and meta to the amino group) will likely be the most downfield, perhaps around δ 7.6-7.8 ppm , due to the influence of the nitro group. The proton at C-6 (ortho to the amino group) will be more upfield, likely in the range of δ 6.8-7.0 ppm .

-

Amino Protons (-NH₂): A broad singlet is expected for the two amine protons, likely appearing around δ 3.7-4.0 ppm . Its position can be highly variable and solvent-dependent.

-

Morpholine Protons: The morpholine ring will exhibit two triplets. The protons on the carbons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.8-3.9 ppm . The protons on the carbons adjacent to the nitrogen (-N-CH₂-), which is attached to the aromatic ring, will likely be shifted downfield compared to N-phenylmorpholine due to the influence of the nitro group, appearing around δ 3.2-3.4 ppm .

-

Methyl Protons (-CH₃): A sharp singlet for the methyl group protons is predicted to be in a similar position to that in 2-methyl-5-nitroaniline, around δ 2.2-2.3 ppm .

Predicted ¹³C NMR Spectrum for this compound

-

Aromatic Carbons: Six distinct signals are expected. The carbons attached to the nitro group (C-4) and the amino group (C-1) will be the most downfield, likely in the δ 145-155 ppm range. The carbon attached to the morpholino group (C-5) will also be downfield. The remaining aromatic carbons will appear in the typical δ 110-135 ppm region.

-

Morpholine Carbons: The carbons adjacent to the oxygen (-O-CH₂-) are predicted around δ 66-68 ppm . The carbons adjacent to the nitrogen (-N-CH₂-) are expected around δ 48-52 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon should appear upfield, around δ 17-18 ppm .

Standard Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is standard. Further structural confirmation can be achieved with 2D NMR experiments like COSY, HSQC, and HMBC.

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be a superposition of the vibrational modes of its constituent parts.

Foundational Data from Analogous Structures

Table 3: Key IR Absorption Bands for Analogous Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Compound |

| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300-3500 | 2-Methyl-5-nitroaniline[6][7][8] |

| C-H (Aromatic) | Stretch | 3000-3100 | 2-Methyl-5-nitroaniline[6][7][8] |

| C-H (Aliphatic) | Stretch | 2850-3000 | Morpholine[9][10] |

| NO₂ | Asymmetric Stretch | 1500-1550 | 2-Methyl-5-nitroaniline[6][7][8] |

| NO₂ | Symmetric Stretch | 1330-1370 | 2-Methyl-5-nitroaniline[6][7][8] |

| C=C (Aromatic) | Stretch | 1450-1600 | 2-Methyl-5-nitroaniline[6][7][8] |

| C-N (Aromatic Amine) | Stretch | 1250-1350 | 2-Methyl-5-nitroaniline[6][7][8] |

| C-O-C (Ether) | Asymmetric Stretch | 1070-1150 | Morpholine[9][10] |

Predicted IR Spectrum for this compound

The IR spectrum of the target compound is expected to prominently feature:

-

N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, characteristic of a primary aniline.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while the aliphatic C-H stretches of the methyl and morpholine groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ).

-

NO₂ Stretching: Strong, sharp absorption bands are the hallmark of a nitro group. An asymmetric stretch is expected around 1510-1540 cm⁻¹ , and a symmetric stretch around 1330-1360 cm⁻¹ .

-

C=C Aromatic Stretching: Several bands of variable intensity between 1450-1600 cm⁻¹ .

-

C-N Stretching: The aromatic C-N stretch of the aniline will likely be around 1280-1350 cm⁻¹ . The aliphatic C-N stretches of the morpholine ring will also contribute in this region.

-

C-O-C Stretching: A strong, characteristic band for the morpholine's ether linkage is expected around 1115-1130 cm⁻¹ .

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty accessory (or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Foundational Data from Analogous Structures

-

2-Methyl-5-nitroaniline (C₇H₈N₂O₂): Molecular Weight = 152.15 g/mol . The mass spectrum shows a molecular ion peak (M⁺) at m/z = 152.[1][7][11]

-

Morpholine (C₄H₉NO): Molecular Weight = 87.12 g/mol . The mass spectrum exhibits a molecular ion at m/z = 87, with a base peak often at m/z = 57 resulting from the loss of CH₂O.[12]

Predicted Mass Spectrum for this compound

-

Molecular Formula: C₁₁H₁₅N₃O₃

-

Molecular Weight: 253.26 g/mol

-

Predicted Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 253 .

Proposed Fragmentation Pathway:

The fragmentation of the molecule under electron ionization (EI) is likely to proceed through several key pathways:

-

Loss of Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂ (46 Da), leading to a fragment at m/z = 207 .

-

Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation. A common pathway is the cleavage alpha to the nitrogen, followed by the loss of CH₂O (30 Da), which would lead to a fragment at m/z = 223 .

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the morpholino nitrogen could generate a fragment corresponding to the 2-methyl-4-nitroaniline radical cation.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. For less stable molecules, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The characterization of a novel compound is a puzzle where each spectroscopic technique provides a vital piece of the solution. The workflow below illustrates the logical process of integrating data from NMR, IR, and MS to achieve unambiguous structural confirmation.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

-

Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - MS (GC). Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - 13C NMR. Available at: [Link]

-

Perjesi, P., & Foldesi, A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-nitro-aniline - ATR-IR. Available at: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubChem. (n.d.). 4-Phenylmorpholine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

-

NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Methyl-5-nitroaniline(99-55-8) IR Spectrum [chemicalbook.com]

- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 10. Morpholine [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Morpholine [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel compound, 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. In early-stage drug discovery and development, a thorough understanding of these fundamental physicochemical properties is paramount. Poor solubility can severely limit bioavailability and complicate formulation, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent. This document moves beyond simple procedural listings to offer a scientifically grounded rationale for methodological choices, empowering researchers to design, execute, and interpret robust experiments. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in the progression of a candidate compound.

Introduction to this compound

This compound is an organic compound featuring a substituted nitroaniline core. The characterization of its solubility and stability profile is a foundational step in its evaluation as a potential drug candidate. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for developing a viable formulation.[1] This guide provides the necessary theoretical background and practical, step-by-step protocols to thoroughly characterize these critical attributes.

Chemical Structure:

Physicochemical & Structural Properties

The molecular structure of a compound provides initial clues to its potential physicochemical behavior. The key functional groups of this compound each contribute to its overall properties.

| Property | Value / Description | Source |

| IUPAC Name | This compound | Chemdiv[2] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | Chemdiv[2] |

| Molecular Weight | 237.26 g/mol | Chemdiv[2] |

| Calculated logP | 1.3253 | Chemdiv[2] |

| Calculated logSw | -1.7673 | Chemdiv[2] |

| Hydrogen Bond Donors | 2 (from the aniline -NH₂) | Chemdiv[2] |

| Hydrogen Bond Acceptors | 5 (from morpholine O and N, and nitro O₂) | Chemdiv[2] |

The interplay of these structural features—the hydrophobic methyl and benzene rings versus the hydrophilic morpholine, aniline, and nitro groups—creates a delicate balance that governs solubility and reactivity.

Caption: Structural contributions to physicochemical properties.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.

Theoretical Considerations

-

Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates from a solution, typically after being introduced from a high-concentration DMSO stock. It is a high-throughput method used in early discovery for ranking compounds but can often overestimate the true solubility as it may not allow sufficient time for the compound to form a stable crystalline lattice.[4][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when a saturated solution is in equilibrium with its solid (ideally crystalline) phase.[3][4] It is a lower-throughput but more definitive measure, crucial for lead optimization and formulation development.[1][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.

Causality: The extended incubation time (24 hours) is crucial for ensuring that the system reaches thermodynamic equilibrium between the dissolved and solid states of the compound.[6] The use of a buffered solution is essential because the solubility of ionizable compounds, like this aniline derivative, is strictly pH-dependent.[3][7]

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Compound Addition: Add an excess amount of solid this compound (e.g., ~2 mg) to 1 mL of the PBS buffer in a glass vial. The excess solid is critical to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[6]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method. Analyze the sample using the HPLC-UV method described below.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nitroaniline compounds.[8][9]

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Analysis: Inject the calibration standards and the prepared samples from the solubility experiment.

-

Data Processing: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the compound in the experimental samples by interpolating their peak areas from this curve.[8]

Data Presentation & Interpretation

| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic Solubility | PBS pH 7.4 | 25 | [Insert Value] | [Insert Value] |

| Thermodynamic Solubility | PBS pH 7.4 | 37 | [Insert Value] | [Insert Value] |

| Kinetic Solubility | PBS pH 7.4 | 25 | [Insert Value] | [Insert Value] |

A low µM solubility may indicate potential issues with oral absorption and may necessitate formulation strategies such as salt formation or the use of amorphous solid dispersions.

Chemical Stability Profiling (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the analytical methods used are "stability-indicating."[10][11] The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]

Regulatory Context & Objectives (ICH Guidelines)

These studies are conducted according to ICH Q1A(R2) and Q1B guidelines.[12][13] The objectives are to:

-

Elucidate degradation pathways.[11]

-

Characterize degradation products.

-

Demonstrate the specificity of the stability-indicating analytical method.

-

Inform formulation and packaging development.[11]

Caption: Overall Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) is prepared. A "dark control" sample, protected from light and stored at 5°C, should be run alongside to differentiate stress-induced degradation from inherent solution instability.[14]

4.2.1 Hydrolytic Stability (Acid & Base)

-

Rationale: The aniline and morpholine moieties may be susceptible to pH-dependent degradation.[15]

-

Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a set time (e.g., 24, 48 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store under the same conditions as the acid stress. Neutralize aliquots with 0.1 M HCl before analysis.

4.2.2 Oxidative Stability

-

Rationale: The electron-rich aniline ring is a potential site for oxidation.

-

Protocol: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set time. Withdraw aliquots and dilute for HPLC analysis.

4.2.3 Thermal Stability

-

Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.

-

Protocol: Store a vial of the stock solution in a temperature-controlled oven at 60°C. Withdraw aliquots at set time points for analysis. A solid-state thermal stress study should also be conducted on the neat API powder.

4.2.4 Photostability

-

Rationale: Aromatic nitro compounds are often susceptible to photodegradation.[16]

-

Protocol: Following ICH Q1B guidelines, expose the compound in solution and as a solid powder to a controlled light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[13][17] A parallel sample wrapped in aluminum foil serves as the dark control.[14] Analyze both samples after exposure.

Analysis and Data Interpretation

A stability-indicating HPLC method must be used, which is capable of separating the intact API from all process impurities and degradation products. The data should be summarized to show the percentage of API remaining and the formation of any major degradants.

| Stress Condition | Duration/Intensity | API Remaining (%) | Major Degradants (% Peak Area) | Observations |

| 0.05 M HCl @ 60°C | 48 hours | [Insert Value] | RRT 0.85: [Value]% | [e.g., No significant degradation] |

| 0.05 M NaOH @ 60°C | 48 hours | [Insert Value] | RRT 1.15: [Value]% | [e.g., Significant degradation observed] |

| 1.5% H₂O₂ @ RT | 24 hours | [Insert Value] | RRT 0.92: [Value]% | [e.g., Moderate degradation to one major peak] |

| Heat @ 60°C (Solution) | 72 hours | [Insert Value] | - | [e.g., Stable] |

| Photostability (ICH) | 1.2M lux-hr / 200 W-hr/m² | [Insert Value] | RRT 1.30: [Value]% | [e.g., Light sensitive, requires protective packaging] |

Interpretation: Significant degradation under a specific condition (e.g., base hydrolysis, photolysis) provides critical information for formulation and packaging. For instance, photolytic instability would mandate the use of light-protective packaging like amber vials or opaque blister packs.[18]

Conclusion

This guide has outlined a comprehensive, scientifically-driven approach to characterizing the aqueous solubility and chemical stability of this compound. By employing these detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the high-quality, reliable data necessary to assess the compound's viability for further development. A clear understanding of these fundamental properties at an early stage is indispensable for mitigating risks, guiding formulation strategies, and ultimately increasing the probability of success in the complex journey of drug development.

References

- Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. Benchchem.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline.

- Chemdiv. (n.d.). Compound this compound. Chemdiv.

- ChemicalBook. (n.d.). 4-Nitroaniline. ChemicalBook.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.

- Enamine. (n.d.). Aqueous Solubility Assay. Enamine.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

- SGS. (n.d.). Photostability. SGS.

- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.

- Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Sampled.

- Solubility of Things. (n.d.). 3-Nitroaniline. Solubility of Things.

- Pharmaceutical Guideline. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Pharmaceutical Guideline.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Hudson Lab Automation.

- SGS. (n.d.). Forced Degradation Testing. SGS Denmark.

- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.

- Benchchem. (n.d.). Stability issues of 4-Methoxy-2-nitroaniline under different conditions. Benchchem.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. ovid.com [ovid.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. hudsonlabautomation.com [hudsonlabautomation.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Testing | SGS Denmark [sgs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. database.ich.org [database.ich.org]

- 14. 3 Important Photostability Testing Factors [sampled.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Photostability | SGS [sgs.com]

- 18. q1scientific.com [q1scientific.com]

A Technical Guide to the Potential Biological Activity of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of the novel chemical entity 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. Lacking extensive characterization in current literature, this guide establishes a foundational rationale for its investigation based on established principles of medicinal chemistry and structure-activity relationships (SAR). We dissect the compound's core structural motifs—the nitroaniline and morpholine moieties—to postulate its potential as a cytotoxic and antimicrobial agent. This guide furnishes a complete roadmap for the initial stages of a drug discovery campaign, beginning with in silico predictions of drug-like properties and culminating in detailed, validated experimental protocols for primary screening and preliminary mechanistic studies. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a logical framework to systematically evaluate this compound's therapeutic potential.

Introduction to the Investigational Compound

This compound is an aromatic amine derivative whose potential for biological activity has yet to be fully explored. Its structure combines two key pharmacophores that are prevalent in a wide range of bioactive molecules.

Chemical Structure and Physicochemical Properties

The compound's structure is characterized by a nitroaniline core substituted with a methyl group and a morpholine ring.

-

Molecular Formula: C₁₁H₁₅N₃O₃[1]

-

Molecular Weight: 237.26 g/mol [1]

-

Core Moieties:

-

2-Methyl-4-nitroaniline: A substituted aniline with a strongly electron-withdrawing nitro group.

-

Morpholine: A saturated N-containing heterocycle known for its favorable physicochemical properties in drug design.[2]

-

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 1.3253[1] | Indicates moderate lipophilicity, influencing solubility and membrane permeability.[3] |

| Hydrogen Bond Donors | 2[1] | Influences binding interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5[1] | Contributes to target binding and aqueous solubility. |

| Molecular Formula | C₁₁H₁₅N₃O₃[1] | |

| Molecular Weight | 237.26[1] |

Rationale for Investigation

The rationale for investigating this specific molecule stems from the well-documented biological activities associated with its constituent parts.

-

The Nitroaniline Moiety: Nitroaromatic compounds are a cornerstone of medicinal chemistry. The nitro group is a bioisostere for other functional groups and its strong electron-withdrawing nature is crucial for the mechanism of action in many drugs.[4] Its reduction under hypoxic conditions, often found in tumors and microbial environments, can lead to reactive intermediates that induce cellular damage.[5] Consequently, nitro-containing molecules have been extensively investigated as antibacterial and antineoplastic agents.[5][6]

-

The Morpholine Moiety: Morpholine is considered a "privileged structure" in drug discovery.[2] Its inclusion in a molecule often confers advantageous properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic/pharmacodynamic (PK/PD) profile.[2][7][8] The morpholine ring is a feature in numerous approved drugs, including anticancer and CNS-active agents, where it can enhance potency and modulate PK/PD properties.[7][9][10]

The combination of a potentially bioactive nitroaniline "warhead" with a PK/PD-modulating morpholine "scaffold" makes this compound a compelling candidate for biological screening.

In Silico Prediction and Profiling

Before committing to resource-intensive wet-lab experiments, in silico modeling provides a critical first pass to predict a compound's potential and flag any liabilities.[11][12]

Predicted Biological Activities

Based on its structural components, two primary activities are hypothesized:

-

Anticancer/Cytotoxic Activity: The presence of the nitroaniline core suggests potential cytotoxicity. Many nitroaniline derivatives have been explored for anticancer applications.[6] The morpholine ring is also found in several PI3K/mTOR inhibitors, a key pathway in cancer cell proliferation.[7][9]

-

Antimicrobial Activity: Nitro-containing molecules like metronidazole and chloramphenicol are potent antimicrobials.[5] Their mechanism often involves the reduction of the nitro group to generate cytotoxic radicals, an effect that could be replicated by this compound.[5]

ADME and Drug-Likeness Prediction

Computational tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[13] The structure of this compound generally aligns with common rules for drug-likeness, such as Lipinski's Rule of Five, suggesting it has a higher probability of being orally bioavailable. The morpholine ring, in particular, is often used to improve solubility and permeability.[7][8]

Proposed Experimental Validation Framework

This section outlines a logical, tiered approach for the initial biological evaluation of this compound. The workflow is designed to first establish a broad activity profile and then progressively delve into more specific, hypothesis-driven assays.

Tier 1: Primary Screening - Cytotoxicity Assessment

The evaluation of cytotoxic potential is a critical first step in the drug discovery process. It provides essential data on the compound's concentration-dependent toxicity and helps identify promising candidates for further development.[14]

Chosen Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely used to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][14] It is a robust, cost-effective, and high-throughput compatible assay ideal for primary screening.